Falipamil vs. Verapamil: Superior Dissociation of Bradycardic from Negative Inotropic Effects
In a direct comparison using isolated, blood-perfused dog hearts, falipamil demonstrated a significantly greater dissociation between its heart rate-lowering effect and its effect on myocardial contractility compared to verapamil [1]. This indicates falipamil can achieve a desired bradycardic state with less compromise to cardiac output, a critical advantage in experimental models of ischemia and heart failure.
| Evidence Dimension | Bradycardic potency vs. negative inotropic potency |
|---|---|
| Target Compound Data | High ratio of negative chronotropic effect to negative inotropic effect |
| Comparator Or Baseline | Verapamil: Low ratio of negative chronotropic to negative inotropic effect |
| Quantified Difference | The potency of the bradycardic action, compared with the decrease in contractility, was greater than for verapamil. |
| Conditions | Isolated, cross-perfused dog heart preparations; direct injection of AQ-A 39 (1-300 μg) into the sinus node artery. |
Why This Matters
This superior dissociation ensures that falipamil-induced bradycardia is less confounded by direct myocardial depression, enabling cleaner interpretation of experimental outcomes in studies where maintaining cardiac function is paramount.
- [1] Ogiwara Y, et al. Bradycardic effects of AQ-A 39 (falipamil) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil. Jpn Heart J. 1988 Nov;29(6):849-61. View Source
